molecular formula C21H14F4N4O2 B15019249 2,3,5,6-tetrafluoro-4-methoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide

2,3,5,6-tetrafluoro-4-methoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide

Cat. No.: B15019249
M. Wt: 430.4 g/mol
InChI Key: OTBDTUBFXNMIAY-UHFFFAOYSA-N
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Description

2,3,5,6-tetrafluoro-4-methoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of multiple fluorine atoms, a methoxy group, and a benzotriazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetrafluoro-4-methoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzotriazole moiety: This can be achieved by reacting 2-phenyl-2H-1,2,3-benzotriazole with appropriate reagents under controlled conditions.

    Introduction of the methoxy group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Amidation: The final step involves the formation of the amide bond, typically achieved by reacting the intermediate with an appropriate amine under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-tetrafluoro-4-methoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the specific conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,5,6-tetrafluoro-4-methoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a candidate for targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetrafluoro-4-methoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide involves its interaction with specific molecular targets. The presence of fluorine atoms and the benzotriazole moiety can influence its binding affinity and specificity towards certain enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-tetrafluoro-4-methoxybenzamide: Similar structure but lacks the benzotriazole moiety.

    2,3,5,6-tetrafluoro-4-methoxy-N-phenylbenzamide: Similar structure but lacks the methyl group on the benzotriazole moiety.

    2,3,5,6-tetrafluoro-4-methoxy-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide: Similar structure but lacks the methyl group on the benzotriazole moiety.

Uniqueness

The uniqueness of 2,3,5,6-tetrafluoro-4-methoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide lies in its specific combination of fluorine atoms, methoxy group, and the benzotriazole moiety with a methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H14F4N4O2

Molecular Weight

430.4 g/mol

IUPAC Name

2,3,5,6-tetrafluoro-4-methoxy-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide

InChI

InChI=1S/C21H14F4N4O2/c1-10-8-13-14(28-29(27-13)11-6-4-3-5-7-11)9-12(10)26-21(30)15-16(22)18(24)20(31-2)19(25)17(15)23/h3-9H,1-2H3,(H,26,30)

InChI Key

OTBDTUBFXNMIAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C(=C(C(=C3F)F)OC)F)F)C4=CC=CC=C4

Origin of Product

United States

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